molecular formula C15H21N3O B7555089 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline

3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline

Cat. No. B7555089
M. Wt: 259.35 g/mol
InChI Key: DVKKYZDGGKEJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of biochemistry and pharmacology. In

Scientific Research Applications

3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs) and has been studied for its potential use in drug discovery. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging studies.

Mechanism of Action

The exact mechanism of action of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline is not well understood. However, it is believed that this compound may act as a partial agonist or antagonist at certain GPCRs. Additionally, this compound has been shown to have potential as a fluorescent probe due to its ability to bind to specific cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline are not well characterized. However, studies have shown that this compound has potential as a ligand for certain GPCRs and may have effects on cellular signaling pathways. Additionally, this compound has been shown to have potential as a fluorescent probe for imaging studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline in lab experiments is its unique structure and potential applications in drug discovery and imaging studies. However, limitations include the lack of well-established mechanisms of action and potential side effects that may need to be further investigated.

Future Directions

There are several future directions for research on 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline. One potential direction is to further investigate its potential as a ligand for GPCRs and its potential use in drug discovery. Additionally, this compound may have potential as a fluorescent probe for imaging studies and further research in this area may be warranted. Finally, studies may be needed to further characterize the biochemical and physiological effects of this compound and to investigate potential side effects.

Synthesis Methods

The synthesis of 3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde, 3-bromo-1-chloropropane, and 3-nitroaniline in the presence of a base. The resulting product is then reduced to yield the final compound. This synthesis method has been well established in the literature and has been used to produce this compound for scientific research purposes.

properties

IUPAC Name

3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-12(2)19-15-7-5-6-14(8-15)16-9-13-10-17-18(3)11-13/h5-8,10-12,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKKYZDGGKEJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline

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